

Application Note: NMR Characterization of **trans-1-Benzoyl-4-hydroxy-L-Proline**

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Compound of Interest

Compound Name: *trans-1-Benzoyl-4-hydroxy-L-Proline*

Cat. No.: B139240

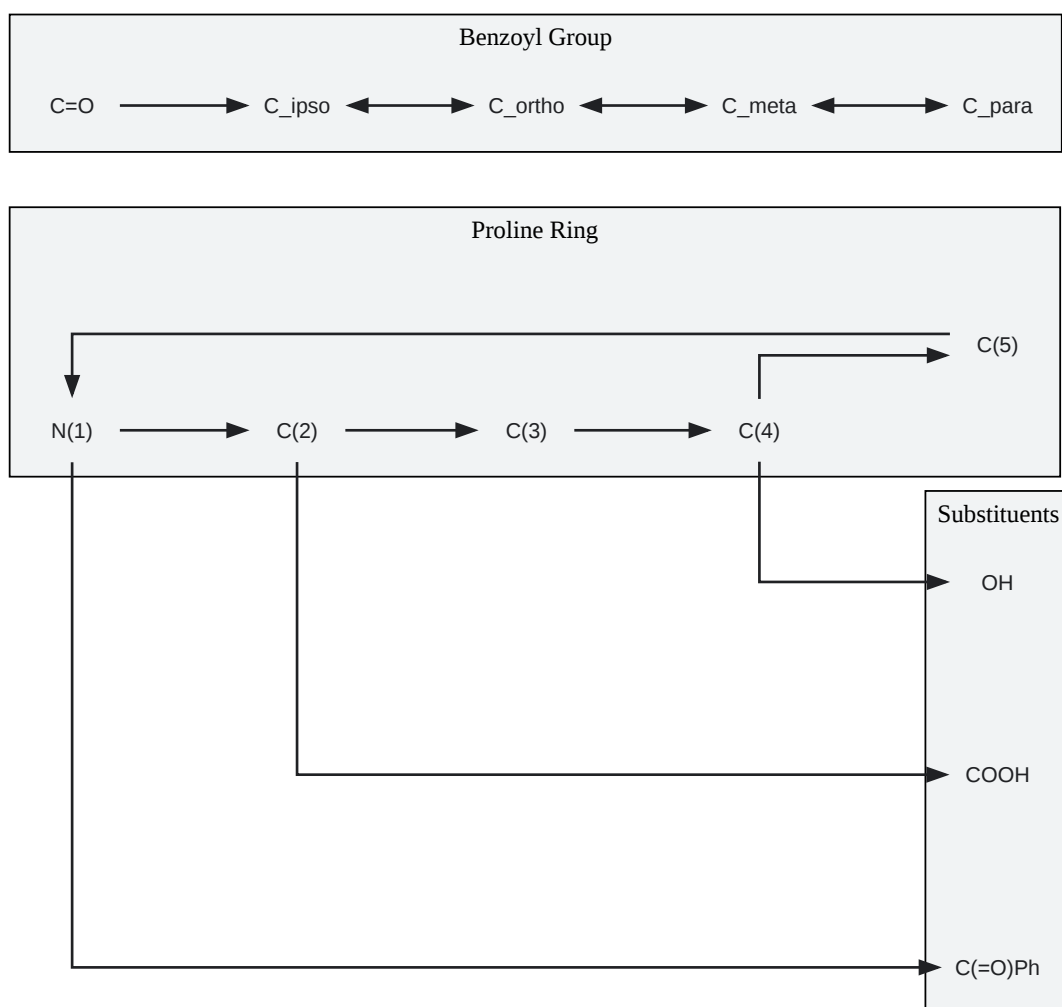
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of **trans-1-Benzoyl-4-hydroxy-L-Proline** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ^1H and ^{13}C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for structural elucidation. This guide is intended to assist researchers in confirming the identity and purity of the synthesized compound.

Molecular Structure

The chemical structure of **trans-1-Benzoyl-4-hydroxy-L-Proline** is presented below. The numbering scheme used in the data tables is also indicated.



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Figure 1: Structure of **trans-1-Benzoyl-4-hydroxy-L-Proline**.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ) for **trans-1-Benzoyl-4-hydroxy-L-Proline** in a common deuterated solvent such as DMSO- d_6 . These predictions are based on known values for trans-4-hydroxy-L-proline and the expected electronic effects of N-benzoylation. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Atom Number	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H2	~ 4.5 - 4.7	dd	~ 8.5, 3.5	1H
H3 α , H3 β	~ 2.0 - 2.4	m	-	2H
H4	~ 4.3 - 4.4	m	-	1H
H5 α , H5 β	~ 3.6 - 3.8	m	-	2H
Benzoyl-H (ortho)	~ 7.6 - 7.7	d	~ 7.5	2H
Benzoyl-H (meta)	~ 7.4 - 7.5	t	~ 7.5	2H
Benzoyl-H (para)	~ 7.5 - 7.6	t	~ 7.5	1H
OH	~ 5.0 - 5.5	br s	-	1H
COOH	~ 12.0 - 13.0	br s	-	1H

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Atom Number	Chemical Shift (δ , ppm)
C2	~ 59 - 61
C3	~ 38 - 40
C4	~ 68 - 70
C5	~ 54 - 56
C=O (Amide)	~ 169 - 171
C=O (Acid)	~ 173 - 175
Benzoyl-C (ipso)	~ 135 - 137
Benzoyl-C (ortho)	~ 128 - 130
Benzoyl-C (meta)	~ 127 - 129
Benzoyl-C (para)	~ 131 - 133

Experimental Protocols

This section details the necessary steps for preparing the sample and acquiring high-quality NMR spectra.

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- **Sample Weighing:** Accurately weigh 10-20 mg of dry **trans-1-Benzoyl-4-hydroxy-L-Proline**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for this compound. Other solvents like Methanol-d₄ or Chloroform-d may also be used.
- **Dissolution:** Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[\[1\]](#)
- **Homogenization:** Gently vortex or sonicate the mixture until the sample is completely dissolved. Ensure no solid particles are present, as they can degrade spectral quality.[\[2\]](#)

- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.^[1]
- **Labeling:** Clearly label the NMR tube with the sample identification.

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ^1H NMR Spectroscopy:

- **Pulse Program:** Standard single-pulse (e.g., 'zg30')
- **Spectral Width:** 12-16 ppm
- **Acquisition Time:** ~2-3 seconds
- **Relaxation Delay (d1):** 1-2 seconds
- **Number of Scans:** 16-64 (depending on concentration)
- **Temperature:** 298 K

1D ^{13}C NMR Spectroscopy:

- **Pulse Program:** Proton-decoupled single-pulse (e.g., 'zgpg30')
- **Spectral Width:** 200-240 ppm
- **Acquisition Time:** ~1-2 seconds
- **Relaxation Delay (d1):** 2 seconds
- **Number of Scans:** 1024-4096 (due to low natural abundance of ^{13}C)

2D ^1H - ^1H COSY (Correlation Spectroscopy):

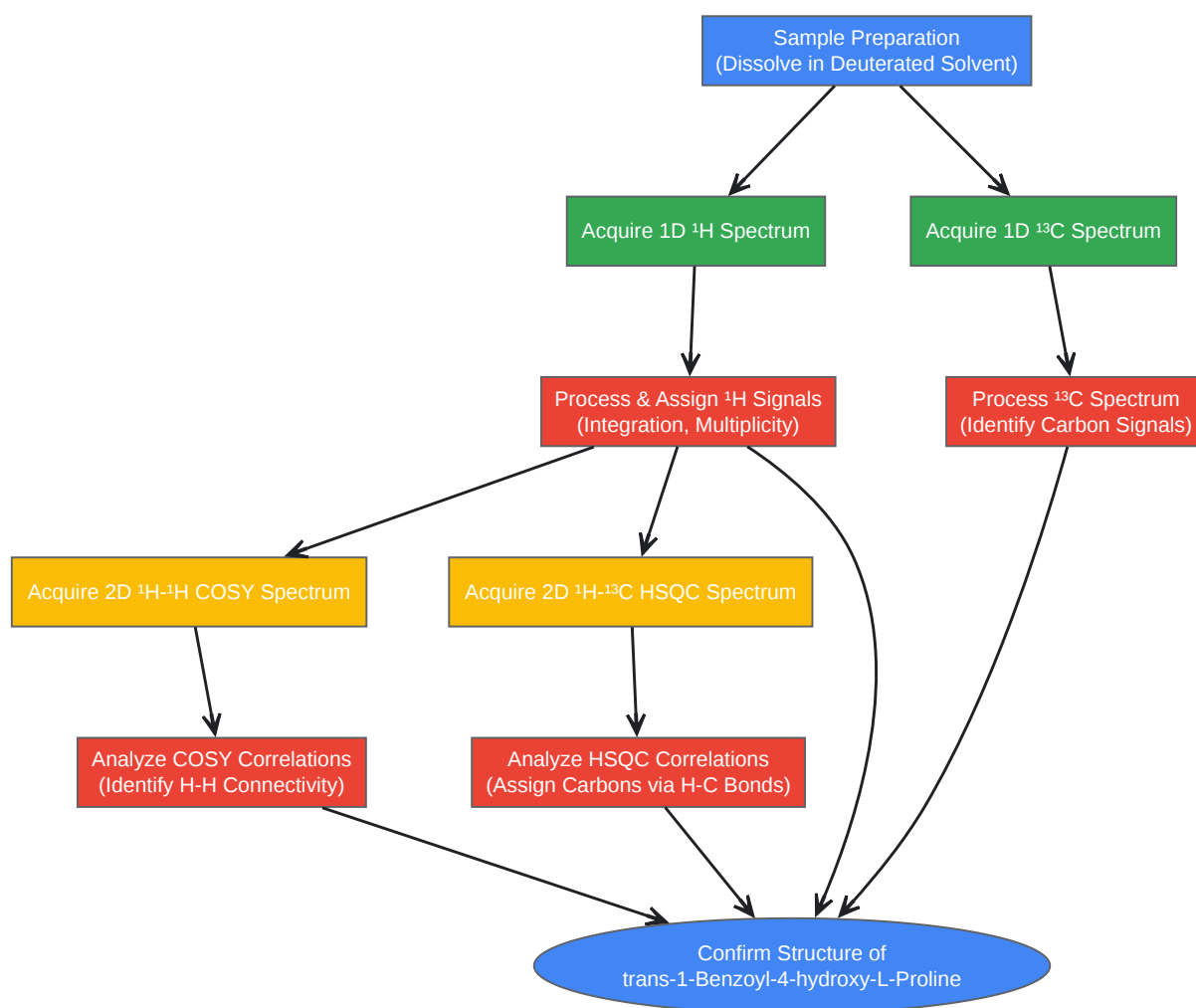
- Purpose: To identify protons that are spin-coupled, typically through 2-3 bonds. This helps in assigning protons within the proline ring.[3][4]
- Pulse Program: Standard COSY (e.g., 'cosygpprqf')
- Spectral Width (F1 and F2): 12-16 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 2-8

2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify direct one-bond correlations between protons and carbons. This is essential for assigning the carbon signals based on the proton assignments.[3][5]
- Pulse Program: Standard HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')
- ^1H Spectral Width (F2): 12-16 ppm
- ^{13}C Spectral Width (F1): 180-200 ppm
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 4-16

Logical Workflow for NMR Characterization

The process of characterizing a molecule like **trans-1-Benzoyl-4-hydroxy-L-Proline** follows a logical progression from sample preparation to final structure confirmation.



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Figure 2: Workflow for NMR-based structural characterization.

Data Interpretation

- ¹H NMR Spectrum: The ¹H spectrum provides the initial overview. The integration values should correspond to the number of protons in each environment. The chemical shifts and

multiplicities help in the preliminary assignment of the proline ring protons versus the aromatic protons of the benzoyl group.

- ^{13}C NMR Spectrum: This spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts distinguish between aliphatic carbons (proline ring), aromatic carbons (benzoyl group), and carbonyl carbons.
- COSY Spectrum: The cross-peaks in the COSY spectrum will reveal the connectivity between protons. For instance, a cross-peak between H2 and the H3 protons will be observed, as will correlations between H3-H4 and H4-H5, confirming the spin system of the proline ring.
- HSQC Spectrum: This is the key experiment for unambiguous assignment. Each cross-peak correlates a specific proton to its directly attached carbon. By overlaying the assigned proton spectrum, each carbon in the proline ring and the benzoyl group can be definitively identified. [6] This confirms the overall carbon framework and completes the structural assignment.

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